2R-hydroxy-pentanedioicacid,1-octyl-d17ester 2R-hydroxy-pentanedioicacid,1-octyl-d17ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604773
InChI: InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,10D2
SMILES: CCCCCCCCOC(=O)C(CCC(=O)O)O
Molecular Formula: C13H24O5
Molecular Weight: 277.43 g/mol

2R-hydroxy-pentanedioicacid,1-octyl-d17ester

CAS No.:

Cat. No.: VC13604773

Molecular Formula: C13H24O5

Molecular Weight: 277.43 g/mol

* For research use only. Not for human or veterinary use.

2R-hydroxy-pentanedioicacid,1-octyl-d17ester -

Specification

Molecular Formula C13H24O5
Molecular Weight 277.43 g/mol
IUPAC Name (4R)-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-4-hydroxy-5-oxopentanoic acid
Standard InChI InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,10D2
Standard InChI Key UJZOKTKSGUOCCM-XDYCJWJQSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)[C@@H](CCC(=O)O)O
SMILES CCCCCCCCOC(=O)C(CCC(=O)O)O
Canonical SMILES CCCCCCCCOC(=O)C(CCC(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound is an ester derivative of α-hydroxyglutaric acid, where the hydroxyl group at the C2 position adopts the R-configuration, and the carboxylic acid moiety at C1 is esterified with a fully deuterated octyl group (C₈D₁₇). The molecular formula is C13H7D17O5\text{C}_{13}\text{H}_{7}\text{D}_{17}\text{O}_{5}, with a molecular weight of 277.4 g/mol . The deuterium labeling replaces 17 hydrogen atoms, achieving ≥99% isotopic purity, which minimizes interference from endogenous metabolites during mass spectrometric analysis .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC13H7D17O5\text{C}_{13}\text{H}_{7}\text{D}_{17}\text{O}_{5}
Molecular Weight277.4 g/mol
Purity≥95% (chemical purity)
Deuterium Incorporation≥99% (d₁₇ form)
Solubility20 mg/mL in ethanol, 10 mg/mL in DMSO/DMF
Storage Conditions-20°C (stable for ≥4 years)

Synthesis and Characterization

Synthetic Route

While the exact synthetic pathway for (2R)-octyl-α-hydroxyglutarate-d17 is proprietary, its production likely involves stereoselective esterification of (2R)-α-hydroxyglutaric acid with deuterated 1-octanol under acidic or enzymatic conditions. The use of deuterated octanol ensures complete isotopic substitution at the alkyl chain. Post-synthesis, the compound is purified via crystallization, yielding a crystalline solid with high chemical and isotopic purity .

Analytical Validation

Characterization employs Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm ester linkage formation and stereochemical integrity. Mass spectrometry (MS) verifies deuterium incorporation, with LC-MS or GC-MS used to validate its utility as an internal standard .

Applications in Biomedical Research

Role in Cancer Metabolism Studies

Mutations in isocitrate dehydrogenase (IDH1/IDH2) enzymes drive the aberrant production of D-2-hydroxyglutarate (D-2-HG), an oncometabolite implicated in gliomas and acute myeloid leukemia . (2R)-Octyl-α-hydroxyglutarate-d17 enables precise quantification of D-2-HG levels in cellular models, facilitating research into:

  • Competitive inhibition of α-ketoglutarate-dependent enzymes (e.g., lysine demethylases, TET DNA hydroxylases) .

  • Epigenetic modulation via histone and DNA methylation alterations .

Neurometabolic Disorder Research

Inborn errors of 2-HG metabolism, such as D-2-hydroxyglutaric aciduria, are linked to mutations in D-2-hydroxyglutarate dehydrogenase. The deuterated ester aids in tracking pathological 2-HG accumulation in patient-derived samples, offering insights into disease mechanisms and therapeutic interventions .

Analytical Utility as an Internal Standard

Mass Spectrometry Workflows

The compound’s deuterium label introduces a mass shift that distinguishes it from endogenous 2-HG during MS analysis. Typical workflows involve:

  • Sample Preparation: Spiking biological matrices (serum, cell lysates) with a known concentration of the deuterated standard.

  • Extraction: Liquid-liquid or solid-phase extraction to isolate 2-HG and its deuterated analog.

  • Quantification: LC-MS/MS or GC-MS analysis, using calibration curves generated from peak intensity ratios (deuterated vs. non-deuterated) .

Table 2: Comparison of Deuterated vs. Non-Deuterated Forms

Parameter(2R)-Octyl-α-hydroxyglutarate-d17(2R)-Octyl-α-hydroxyglutarate
Molecular Weight277.4 g/mol260.3 g/mol
Deuterium Content17 atoms (≥99%)0 atoms
Retention Time (LC-MS)Slightly earlier due to deuterationStandard

Biological Significance and Mechanistic Insights

Modulation of Enzyme Activity

D-2-HG, the hydrolyzed product of (2R)-octyl-α-hydroxyglutarate, competitively inhibits enzymes requiring α-ketoglutarate as a cofactor. Key targets include:

  • Prolyl hydroxylases (PHDs): Inhibition stabilizes hypoxia-inducible factor 1α (HIF-1α), promoting tumor angiogenesis .

  • Histone demethylases (KDMs): Altered demethylation activity leads to chromatin remodeling and oncogenic gene expression .

Mitochondrial Dysfunction

Excess D-2-HG disrupts mitochondrial electron transport chain complexes, increasing reactive oxygen species (ROS) production and impairing ATP synthesis. The deuterated ester facilitates studies linking 2-HG accumulation to metabolic rewiring in cancer cells .

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